molecular formula C23H28F3N3O5 B3972757 1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate

1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate

Cat. No. B3972757
M. Wt: 483.5 g/mol
InChI Key: XLQQWUCSPZGSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate, also known as FMPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FMPPT is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate acts by binding to serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This binding activates the receptors, resulting in an increase in serotonin levels in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase serotonin levels in the brain, which may be beneficial in the treatment of depression and anxiety disorders. Additionally, this compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate in lab experiments is its ability to selectively target serotonin receptors in the brain. This allows for more precise and targeted research on the effects of serotonin on various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain studies.

Future Directions

There are several potential future directions for research on 1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate. One area of interest is the development of more selective and potent serotonin receptor agonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the treatment of neurological and psychiatric disorders. Finally, the potential for toxicity and side effects of this compound should be further investigated to ensure its safety for use in clinical settings.

Scientific Research Applications

1-[1-(2-furoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound can act as a serotonin receptor agonist, which may be beneficial in the treatment of depression and anxiety disorders. Additionally, this compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.

properties

IUPAC Name

furan-2-yl-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3.C2HF3O2/c1-26-19-6-3-2-5-18(19)23-14-12-22(13-15-23)17-8-10-24(11-9-17)21(25)20-7-4-16-27-20;3-2(4,5)1(6)7/h2-7,16-17H,8-15H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQWUCSPZGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CO4.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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